Product packaging for 2-Piperidin-1-ylethyl acetate(Cat. No.:CAS No. 60254-45-7)

2-Piperidin-1-ylethyl acetate

Cat. No.: B3354593
CAS No.: 60254-45-7
M. Wt: 171.24 g/mol
InChI Key: BJCDLTBTUIMEOQ-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylethyl acetate is a synthetic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and pharmacological research. Its structure, featuring both a piperidine ring and an acetate ester group, makes it a versatile precursor for the synthesis of more complex molecules. Compounds with the piperidine-ethyl-acetate motif are of significant interest in the development of potential therapeutic agents. For instance, research has demonstrated that derivatives containing the N-(2-(piperidine-1-yl)ethyl)benzamide structure show potent inhibitory activity against acetylcholinesterase (AChE), a key target in the investigation of Alzheimer's disease therapies . One such derivative was reported to exhibit an IC50 value of 13 ± 2.1 nM, indicating superior activity to the drug donepezil in vitro . The piperidine moiety is a common pharmacophore found in many bioactive molecules, and its incorporation into a structure with a flexible ethyl acetate linker allows researchers to explore diverse structure-activity relationships. The ester functional group also offers a handle for further chemical modification, including hydrolysis or transesterification, to generate new analogs. This compound is intended for use in laboratory research and development settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B3354593 2-Piperidin-1-ylethyl acetate CAS No. 60254-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDLTBTUIMEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307388
Record name 2-piperidin-1-ylethyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID40307388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-45-7
Record name NSC190959
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-piperidin-1-ylethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Piperidin 1 Ylethyl Acetate and Analogues

Established Synthetic Routes for Piperidine-Derived Acetates

Traditional methods for synthesizing piperidine-derived acetates, such as 2-piperidin-1-ylethyl acetate (B1210297), primarily rely on fundamental organic reactions like esterification and amine alkylation. These routes are well-documented and offer reliable pathways to the target molecules.

Esterification Reactions in the Synthesis of the Acetate Moiety

Esterification is a cornerstone reaction for introducing the acetate group. A common approach involves the reaction of an alcohol with a carboxylic acid or its derivative. In the context of 2-piperidin-1-ylethyl acetate, this typically means the acetylation of 2-piperidinoethanol (B1680009).

One of the most direct methods is the Fischer-Speier esterification , where 2-piperidinoethanol is reacted with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org This reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

A more reactive acylating agent, such as acetic anhydride (B1165640) , is often preferred for higher yields and faster reaction times. cetjournal.itausetute.com.au The reaction of 2-piperidinoethanol with acetic anhydride produces this compound and acetic acid as a byproduct. chemistrylearner.com This method is generally efficient and avoids the need for water removal.

Another effective method is the use of acetyl chloride . chemistrylearner.com This acid chloride reacts readily with 2-piperidinoethanol to form the desired ester and hydrochloric acid. A base is usually added to neutralize the HCl generated during the reaction.

Table 1: Comparison of Esterification Methods for 2-Piperidinoethanol

Acylating Agent Catalyst/Conditions Byproduct Advantages Disadvantages
Acetic Acid Acid catalyst (e.g., H₂SO₄), heat Water Inexpensive reagents Reversible, requires water removal
Acetic Anhydride Often no catalyst needed, or a mild base Acetic acid High yield, irreversible Reagent is moisture-sensitive
Acetyl Chloride Base (e.g., triethylamine, pyridine) HCl Very reactive, high yield Reagent is corrosive and moisture-sensitive

Amine Alkylation Approaches

Amine alkylation provides an alternative and widely used strategy for the synthesis of this compound. researchgate.net This approach involves the formation of the carbon-nitrogen bond between the piperidine (B6355638) ring and the ethyl acetate moiety.

A common method is the N-alkylation of piperidine with a suitable 2-haloethyl acetate, such as 2-chloroethyl acetate or 2-bromoethyl acetate. researchgate.netnih.govnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or DMF often being employed. researchgate.net To avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled. researchgate.net

An alternative to using haloethyl acetates is the reaction of piperidine with ethylene (B1197577) chlorohydrin to form 2-piperidinoethanol, which is then esterified as described in section 2.1.1. Another variation involves the reaction of piperidine with ethylene oxide to open the epoxide ring, followed by acetylation.

Table 2: Key Parameters in Amine Alkylation for this compound Synthesis

Alkylating Agent Base Solvent Key Considerations
2-Chloroethyl acetate K₂CO₃, Na₂CO₃, Triethylamine Acetonitrile, DMF Potential for over-alkylation
2-Bromoethyl acetate K₂CO₃, Na₂CO₃, Triethylamine Acetonitrile, DMF More reactive than the chloro-analogue
Ethylene chlorohydrin - (followed by esterification) Toluene Two-step process

Advanced Methodologies for Constructing the 2-Piperidin-1-ylethyl Core

Modern synthetic chemistry offers more sophisticated strategies for constructing the 2-piperidin-1-ylethyl core structure. These methods often provide greater control over stereochemistry and can be more efficient for creating diverse analogues.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. mdpi.com These reactions typically involve a linear precursor containing both the nitrogen atom and a reactive group that can participate in ring closure.

One such approach is the intramolecular reductive amination of an amino-aldehyde or amino-ketone. mdpi.comnih.gov For example, a precursor containing a primary or secondary amine and a carbonyl group separated by a suitable carbon chain can undergo cyclization upon treatment with a reducing agent to form the piperidine ring. mdpi.comresearchgate.net

Another method involves the intramolecular hydroamination/cyclization of an appropriate aminoalkene or aminoalkyne. mdpi.com This can be catalyzed by various transition metals, leading to the formation of the heterocyclic ring.

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and can be applied to the synthesis of the 2-piperidin-1-ylethyl core. nih.govmasterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound analogues, this could involve the reaction of piperidine with an appropriate aldehyde or ketone containing an acetate or protected alcohol functionality. conicet.gov.arresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. masterorganicchemistry.comconicet.gov.ar This method is particularly useful for creating substituted piperidine rings by starting with appropriately functionalized aldehydes or ketones. conicet.gov.ar

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over ketones/aldehydes Can be acidic, may not be suitable for all substrates
Sodium cyanoborohydride (NaBH₃CN) Effective, works well in protic solvents Toxic cyanide byproduct
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) "Green" reagent, high efficiency Requires specialized equipment (hydrogenator)

Multi-component Reactions (e.g., Mannich-type Reactions)

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single step. scispace.comresearchgate.net The Mannich reaction is a classic example of an MCR that can be used to synthesize piperidine derivatives. orientjchem.orgacad.ro

In a typical Mannich reaction for synthesizing a piperidine analogue, an aldehyde (like formaldehyde), a primary or secondary amine (like piperidine), and a compound containing an active hydrogen (a C-H acid) are condensed together. acad.ro Variations of this reaction can be used to construct highly substituted piperidine rings in a single pot. scispace.com While not a direct route to this compound itself, MCRs provide a powerful tool for generating a library of structurally diverse analogues by varying the starting components. scispace.comderpharmachemica.com

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is a key area of research, as the stereochemistry of a molecule can profoundly influence its biological activity. acs.orgbohrium.com Strategies for achieving stereoselectivity primarily focus on the construction of the piperidine ring with defined stereocenters. acs.orgbohrium.com

Several established methodologies can be employed for the stereoselective synthesis of chiral piperidines. These include leveraging the chiral pool, using chiral auxiliaries, and employing catalytic asymmetric reactions. researchgate.net One common approach involves the use of chiral starting materials, such as enantiopure amino acids, which can be elaborated into the desired piperidine structure.

A powerful technique for the asymmetric synthesis of piperidines is the rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts. bohrium.comdicp.ac.cnresearchgate.net This method can produce chiral piperidines with high levels of diastereo- and enantioselectivity. bohrium.comdicp.ac.cn For instance, rhodium catalysts combined with chiral ligands can effectively reduce pyridinium salts to yield chiral piperidines. dicp.ac.cn Another innovative approach is a rhodium-catalyzed reductive transamination reaction of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines from simple starting materials with excellent stereoselectivity. bohrium.comresearchgate.net

Furthermore, the use of chiral auxiliaries, such as (S)-α-methylbenzylamine or carbohydrate-derived auxiliaries like D-arabinopyranosylamine, can direct the stereochemical outcome of reactions to form piperidine derivatives. cdnsciencepub.comnih.gov For example, a domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from D-arabinopyranosylamine can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent modifications can then lead to variously substituted chiral piperidines. cdnsciencepub.com Organocatalysis also presents a viable route, with chiral organocatalysts mediating asymmetric Michael additions to create enantioenriched intermediates that can be cyclized to form highly substituted piperidines. researchgate.net

Derivatization Strategies for Structural Modification

Structural modification of this compound is crucial for modulating its physicochemical properties and biological activity. These modifications typically target the acetate moiety, the piperidine ring, or the ethyl linker chain. ccspublishing.org.cnontosight.ai

The acetate group is a prime target for modification to alter properties such as solubility, stability, and receptor affinity. wikipedia.org The ester functionality can be readily hydrolyzed to the corresponding primary alcohol, 2-piperidin-1-ylethanol. nih.gov This alcohol serves as a versatile intermediate for the synthesis of a wide array of new esters through reaction with various acylating agents like acyl chlorides or carboxylic anhydrides. iloencyclopaedia.orgebsco.com This allows for the introduction of different alkyl or aryl groups, thereby modifying the lipophilicity and electronic character of the molecule. For instance, creating benzoate (B1203000) esters or other aromatic esters can introduce different structural features. nih.gov The reactivity of the ester can also be enhanced by converting it into an "active ester," which is more susceptible to nucleophilic attack, facilitating the formation of amides and other derivatives. wikipedia.org

Starting MaterialReagentResulting Functional GroupPotential Property Change
This compoundHydrochloric acid / WaterAlcohol (2-Piperidin-1-ylethanol)Increased polarity
2-Piperidin-1-ylethanolBenzoyl chlorideBenzoate esterIncreased lipophilicity, potential for π-stacking interactions
2-Piperidin-1-ylethanolPropionyl chloridePropionate esterSlight increase in lipophilicity

The piperidine ring offers several positions for functionalization, which can significantly impact the molecule's conformation and binding to biological targets. ccspublishing.org.cnresearchgate.net Site-selective C-H functionalization is a modern and efficient strategy to introduce substituents at specific positions (C2, C3, or C4) of the piperidine ring. d-nb.infonih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. d-nb.infonih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions have been successfully used to introduce functional groups at the C2 and C4 positions. d-nb.infonih.govnih.gov The C3 position can be functionalized indirectly through methods like cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening. d-nb.infonih.gov

Traditional methods for piperidine functionalization often involve the hydrogenation of substituted pyridine (B92270) precursors. researchgate.net This allows for the synthesis of piperidines with substituents at various positions, depending on the starting pyridine.

Position on Piperidine RingType of ModificationExample Synthetic StrategyPotential Impact
C2Alkylation / ArylationRhodium-catalyzed C-H functionalization. d-nb.infonih.govSteric hindrance, altered binding affinity
C3Alkylation / ArylationCyclopropanation followed by reductive ring-opening. d-nb.infonih.govModified conformation and polarity
C4Alkylation / ArylationRhodium-catalyzed C-H functionalization. d-nb.infonih.govChanges in lipophilicity and potential for new interactions

The ethyl linker connecting the piperidine and acetate moieties can be altered in terms of length, flexibility, and composition. Modifying the linker can change the spatial orientation of the two key functional groups, which can be critical for biological activity. The length of the linker can be systematically varied by using different haloalcohols in the initial alkylation of piperidine. For example, using 3-chloropropanol instead of 2-chloroethanol (B45725) would result in a three-carbon linker.

Optimization of Synthetic Reaction Conditions and Yields

The synthesis of this compound is commonly achieved through the N-alkylation of piperidine with a 2-haloethyl acetate, such as 2-bromoethyl acetate or 2-chloroethyl acetate. researchgate.netatlantis-press.com Optimizing the reaction conditions for this synthesis is crucial for maximizing the yield and purity of the product while minimizing side reactions, such as the formation of quaternary ammonium salts. researchgate.net

Key parameters that can be optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants. A variety of bases can be used, with common choices being inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and organic bases such as triethylamine. researchgate.netresearchgate.net The base serves to neutralize the hydrohalic acid that is formed during the reaction.

The solvent plays a critical role in the reaction's efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed as they can effectively solvate the reactants and facilitate the nucleophilic substitution. nih.govresearchgate.net Reaction temperature is another important factor; while higher temperatures can accelerate the reaction, they may also promote the formation of byproducts. Therefore, finding the optimal temperature is essential. researchgate.net

To prevent the formation of the quaternary ammonium salt, it is advisable to use an excess of piperidine relative to the alkylating agent or to add the alkylating agent slowly to a solution of piperidine. researchgate.net After the reaction, purification is typically achieved through distillation or column chromatography.

ParameterCondition ACondition BCondition CComment
BaseK₂CO₃TriethylamineNaHCO₃Inorganic bases are often used for their low cost and ease of removal.
SolventAcetonitrileDMFToluenePolar aprotic solvents generally favor SN2 reactions.
TemperatureRoom Temperature50 °C80 °CHigher temperatures may require careful monitoring to avoid side products.
Reactant Ratio (Piperidine:Alkylating Agent)1.1 : 12 : 11 : 1 (slow addition)Using excess piperidine can help minimize over-alkylation.

Molecular Mechanisms and Biological Interactions of 2 Piperidin 1 Ylethyl Acetate Derivatives

Enzyme Inhibition Studies

The core structure of 2-Piperidin-1-ylethyl acetate (B1210297) has been a foundational element in the design of potent enzyme inhibitors. By modifying various parts of this scaffold, researchers have developed derivatives that exhibit high affinity and selectivity for several clinically relevant enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Several derivatives incorporating the 2-piperidin-1-ylethyl moiety have shown potent AChE inhibitory activity.

One notable series, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, has been evaluated for anti-acetylcholinesterase activity. mui.ac.irnih.gov Within this series, substitutions on the benzamide (B126) phenyl ring significantly influence inhibitory potency. nih.gov For instance, compound 5d , which features a fluorine atom at the ortho position, was identified as the most active, with an IC50 value of 13 ± 2.1 nM. mui.ac.irnih.gov This potency is substantially greater than that of the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). mui.ac.irnih.gov Another derivative, compound 5a , with an ortho-chlorine substitution, also displayed remarkable activity (IC50 = 0.09 ± 0.002 µM), surpassing donepezil. nih.gov Molecular docking studies suggest that the carbonyl group of these benzamide derivatives forms a significant hydrogen bond with the amino acid tyrosine 121 in the active site of AChE. mui.ac.irnih.gov

In another study, α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and assessed. Among these, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent against AChE, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the best activity against butyrylcholinesterase (BuChE) and acted as a dual inhibitor of both enzymes.

Inhibitory Activity of Piperidine (B6355638) Derivatives on Cholinesterases
CompoundModificationTarget EnzymeIC50 ValueReference Drug (IC50)
Compound 5dortho-Fluoro on benzamide ringAChE13 ± 2.1 nMDonepezil (600 ± 50 nM) mui.ac.irnih.gov
Compound 5aortho-Chloro on benzamide ringAChE90 ± 2 nMDonepezil (600 ± 50 nM) nih.gov
Compound 5bmeta-Chloro on benzamide ringAChE630 ± 0.2 nMDonepezil (600 ± 50 nM) nih.gov

Arginase Inhibition

Arginase, which catalyzes the hydrolysis of L-arginine, is a key enzyme in the urea (B33335) cycle and has been implicated in cardiovascular diseases and cancer. researchgate.netnih.gov Derivatives of 2-Piperidin-1-ylethyl acetate have been developed as highly potent arginase inhibitors.

A significant example is (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid . This compound is a potent inhibitor of both human arginase I (hARG-1) and human arginase II (hARG-2), with reported IC50 values of 223 nM and 509 nM, respectively. researchgate.netmdpi.comconicet.gov.arnih.gov The design of this inhibitor involved adding a substituted ethylamine (B1201723) group to the alpha position of an amino acid scaffold, which allows for new hydrogen bonding interactions with aspartate residues near the enzyme's active site. conicet.gov.ar

Another potent derivative, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid , which features a piperidine ring linked to a quaternary amino acid center, demonstrated IC50 values of 200 nM for hARG-1 and 290 nM for hARG-2. mdpi.com These findings highlight the effectiveness of incorporating a piperidine-containing side chain to achieve potent inhibition of the arginase enzyme family.

Inhibitory Activity of Piperidine Derivatives on Arginase
CompoundhARG-1 IC50hARG-2 IC50
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid223 nM mdpi.com509 nM mdpi.com
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid200 nM mdpi.com290 nM mdpi.com

Aldehyde Ketone Reductase (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme involved in the synthesis of potent androgens and has been identified as a therapeutic target in hormone-dependent cancers. While extensive research has been conducted on AKR1C3 inhibitors, including scaffolds like N-phenylanthranilic acids, specific studies focusing on derivatives of this compound for AKR1C3 inhibition are not widely documented in the reviewed literature. nih.gov However, the broader class of piperidine-containing molecules continues to be of interest in medicinal chemistry for various targets, suggesting potential for future exploration in this area. ijnrd.org

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, derivatives containing the 2-Piperidin-1-ylethyl structure are prominent as ligands for various receptors, particularly the sigma (σ) receptors, which are involved in a range of neurological functions.

Sigma (σ) Receptor Ligand Binding

Sigma receptors, divided into σ1 and σ2 subtypes, are chaperone proteins that modulate a variety of neurotransmitter systems. nih.gov The piperidine moiety is a critical structural feature for high-affinity binding to these receptors. nih.govugr.es

In one study, a series of piperidine-based derivatives were synthesized and evaluated for their affinity at σ1 and σ2 receptors. The benzyl (B1604629) derivative 12a (AD353) demonstrated exceptional potency and selectivity, with a sub-nanomolar affinity for the σ1 receptor (Ki = 0.54 nM) and over 10,000-fold selectivity over the σ2 receptor. unict.it Altering the linker between the piperidine and the phenyl group from one to two carbons (12c, AD408 ) or three carbons (12e, AD405 ) led to a decrease in σ1 affinity, though it remained in the nanomolar range. unict.it

Further research has confirmed the importance of the piperidine ring over a piperazine (B1678402) ring for σ1 affinity. nih.gov A comparative study showed that a piperidine derivative (Compound 5 ) had a σ1R Ki of 3.64 nM, whereas its direct piperazine analogue (Compound 4 ) was significantly less potent (σ1R Ki = 1531 nM). nih.govugr.es These studies establish that the 2-Piperidin-1-ylethyl scaffold is a key pharmacophore for developing potent and selective σ1 receptor ligands.

Binding Affinity of Piperidine Derivatives at Sigma Receptors
CompoundModificationσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
12a (AD353)Benzyl derivative0.54 ± 0.14 unict.it>10,000 unict.it
12c (AD408)Phenylethyl derivative9.9 ± 0.75 unict.it>10,000 unict.it
12e (AD405)Phenylpropyl derivative11 ± 0.92 unict.it>1000 unict.it
Compound 5Piperidine core3.64 nih.gov-
Compound 11Piperidine core4.41 nih.gov67.9 nih.gov

Serotonin (B10506) (5-HT) Receptor Interactions (e.g., 5-HT7)

Derivatives of this compound have been investigated for their interactions with serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors that are implicated in a wide range of physiological and pathological processes. The piperidine and related piperazine moieties are common scaffolds in the design of ligands targeting these receptors.

Research into arylpiperazine derivatives has provided insights into their binding mechanisms at the 5-HT₂A receptor. Molecular docking studies suggest that these ligands can adopt a "V" conformation within the binding site. Key interactions include the formation of hydrogen bonds with specific amino acid residues such as Asp155 and Ser159, as well as π-π stacking interactions with aromatic residues like Tyr151 and Phe340. mdpi.com The presence of bulky, electropositive, or electronegative substituents on the aryl and piperazine rings, along with hydrogen bond donors in the linker chain, can influence the inhibitory activity of these compounds. mdpi.com

Furthermore, studies on indolealkylpiperazine derivatives as 5-HT₁A receptor agonists have highlighted the importance of specific interactions for receptor activation. The indole (B1671886) headpiece of these ligands can insert into a pocket formed by transmembrane helices 3, 5, 6, and 7. A crucial hydrogen bond can be formed between the NH group of the indole and a threonine residue (T3.37). nih.gov Molecular dynamics simulations have shown that strong interactions with residues such as D3.32, Q2.65, and T3.37 can induce conformational changes in the receptor, leading to its activation. nih.gov The selectivity of these ligands for different serotonin receptor subtypes is attributed to variations in the amino acid residues at the binding sites. nih.gov

The structural features of this compound derivatives, particularly the presence of the piperidine ring and the potential for introducing various substituents, make them viable candidates for exploring interactions with the 5-HT receptor family. The understanding of structure-activity relationships in related compounds provides a framework for the rational design of novel 5-HT receptor ligands.

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The melanin-concentrating hormone receptor 1 (MCH-R1) has emerged as a significant target in drug discovery, particularly for the development of appetite suppressants. mdpi.com MCH-R1 is a G protein-coupled receptor that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), plays a role in the regulation of energy homeostasis and feeding behavior. mdpi.comnih.gov

Derivatives of 2-piperidin-4-yl-acetamide have been a focus of research in the development of MCH-R1 antagonists. nih.gov These compounds have demonstrated the ability to effectively block the action of MCH at its receptor. However, a significant challenge in the development of these antagonists has been their potential for off-target effects, particularly affinity for the hERG potassium channel, which can lead to cardiotoxicity. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these piperidine-based MCH-R1 antagonists while minimizing their hERG liability. nih.gov The development of machine learning-based prediction models has also been employed to virtually screen for novel MCH-R1 antagonists with a reduced risk of cardiotoxicity. mdpi.com

Recent research has also explored the potential for repositioning MCH-R1 antagonists for new indications. For instance, gene expression analysis has suggested that some MCH-R1 antagonists can increase the expression of the low-density lipoprotein receptor (LDLR), indicating a potential role in cholesterol reduction and the treatment of nonalcoholic steatohepatitis (NASH). mdpi.com

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. wikipedia.org However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological disorders. Consequently, NMDA receptor antagonists, which inhibit the action of the NMDAR, have been investigated for their therapeutic potential. wikipedia.org

Piperidine derivatives have been a key structural motif in the design of NMDA receptor antagonists. For example, 1-(1,2-diphenylethyl)piperidine has been synthesized and evaluated as a flexible homeomorph of the well-known NMDA channel blocker MK-801. nih.govresearchgate.net These compounds are tested for their ability to inhibit the binding of radiolabeled MK-801 to rat brain membranes, providing a measure of their affinity for the NMDA receptor channel. nih.govresearchgate.net

Another class of piperidine-containing NMDA receptor antagonists is the cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids. These compounds have been shown to be potent and selective antagonists at the NMDA receptor. nih.gov Their mechanism of action involves selectively displacing the binding of ligands like [³H]CGS-19755 and antagonizing NMDA-induced responses in cortical-wedge preparations. nih.gov A notable feature of these tetrazole-containing derivatives is their shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be advantageous in certain clinical applications. nih.gov

The development of novel NMDA receptor antagonists with unique chemical structures continues to be an active area of research. For instance, EAA-090 (2-[8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonic acid) and EAB-318 (R-α-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride) have been characterized and compared to the standard competitive NMDA antagonist CGS-19755. core.ac.uk These studies involve a combination of ligand binding assays, electrophysiological recordings, and neuroprotection assays to fully characterize the antagonist properties. core.ac.uk

Retinoic Acid-Related Orphan Receptor Gamma (RORγ) Modulation

The Retinoic Acid-Related Orphan Receptor Gamma (RORγ), a member of the nuclear receptor superfamily, is involved in a variety of physiological processes, including immune function, metabolism, and the regulation of circadian rhythms. nih.govfrontiersin.org RORγ functions as a ligand-dependent transcription factor, activating the expression of target genes by binding to ROR-responsive elements (ROREs) in their promoter regions. nih.govresearchgate.netsemanticscholar.org

While direct modulation of RORγ by this compound derivatives is not extensively documented in publicly available research, the exploration of small molecule modulators of RORγ is an active area of investigation. The identification of endogenous and synthetic ligands that can modulate RORγ activity is of significant interest for therapeutic development.

For instance, 7-oxygenated sterols have been identified as high-affinity ligands for both RORα and RORγ. nih.gov These molecules bind directly to the ligand-binding domains of the receptors, modulate coactivator binding, and suppress the transcriptional activity of the receptors. nih.gov This discovery demonstrates that RORα and RORγ are ligand-regulated nuclear receptors and may act as sensors for specific sterol metabolites. nih.gov

The role of RORγ in regulating the diurnal expression of genes involved in hepatic gluconeogenesis and lipid metabolism highlights its importance as a link between the circadian clock and metabolic control. nih.govresearchgate.netsemanticscholar.org The observation that RORγ antagonists can inhibit the activation of metabolic gene promoters suggests that such compounds could represent a novel strategy for managing metabolic diseases. nih.gov Given the diverse chemical scaffolds that can interact with nuclear receptors, the potential for piperidine-containing compounds to modulate RORγ activity remains an area for future exploration.

Histamine (B1213489) H1 Receptor Antagonism (for related compounds)

Compounds structurally related to this compound, particularly those containing piperidine and piperazine moieties, have a well-established history as histamine H1 receptor antagonists. nih.govnih.gov These agents, commonly known as antihistamines, block the action of histamine at the H1 receptor, thereby alleviating the symptoms of allergic reactions. wikipedia.org

The piperidine ring is a key pharmacophore in many second-generation, "non-sedating" antihistamines. auburn.edu For example, the diphenylmethylpiperidine moiety is believed to be primarily responsible for the histamine receptor affinity of some of these compounds. auburn.edu The development of novel H1-antagonists often involves the synthesis and evaluation of new substituted piperazine and piperidine derivatives. nih.gov

Structure-activity relationship studies have been instrumental in the design of potent and selective H1-antagonists. For instance, research on 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment has identified compounds with potent in vitro and in vivo antihistaminic activity. nih.gov These studies have shown that the length of the alkyl chain connecting the piperazine ring to the amide fragment can influence potency. nih.gov Furthermore, some of these derivatives exhibit only weak affinity for muscarinic M3 receptors, indicating a degree of selectivity. nih.gov

More complex pharmacological profiles have also been explored, such as the development of dual-acting ligands that antagonize both H1 and H2 histamine receptors. mdpi.com This has been achieved by synthesizing cyanoguanidine derivatives that link mepyramine-type H1 antagonist substructures with H2 antagonist moieties. mdpi.com The most potent of these dual antagonists achieved KB values in the low nanomolar range for H1 receptor antagonism. mdpi.com

Molecular Recognition and Ligand-Protein Interaction Analysis

The biological activity of this compound derivatives is fundamentally governed by the principles of molecular recognition, which involves specific, high-affinity interactions between these ligands and their protein targets. researchgate.netmdpi.com Understanding these interactions at a molecular level is crucial for drug design and the optimization of pharmacological properties. researchgate.netrsc.org Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding modes and affinities of ligands to their receptors. researchgate.netrsc.org

The analysis of protein-ligand interactions can be approached from both a structural and energetic perspective. End-point free energy calculations, such as MM-GBSA and MM-PBSA, can provide a detailed understanding of the energetics of molecular recognition. nih.gov These methods can be used to rank-order different protein-ligand complexes and identify the key energetic contributions to binding. nih.gov

Structural interaction fingerprints are another valuable tool for characterizing and comparing protein-ligand interactions. mdpi.com These fingerprints encode the three-dimensional structural features of the binding site, providing a detailed representation of the interactions between the ligand and the surrounding amino acid residues. mdpi.com

Specific Binding Pocket Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The affinity and selectivity of this compound derivatives for their protein targets are determined by a combination of specific non-covalent interactions within the binding pocket. These interactions include hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.comresearchgate.net

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and specific amino acid residues in the binding pocket is often a critical determinant of binding affinity. For example, in the case of arylpiperazine derivatives binding to the 5-HT₂A receptor, hydrogen bonds with residues such as Asn343 and Ser159 have been observed in docking studies. mdpi.com Similarly, the NH group of the indole moiety in some 5-HT₁A receptor agonists can form a key hydrogen bond with a threonine residue. nih.gov

Hydrophobic Interactions: The nonpolar regions of the ligand can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Molecular dynamics simulations of 4-(2-aminoethyl)piperidine derivatives at the σ₁ receptor have revealed that the piperidine N-substituents interact with a lipophilic binding pocket consisting of residues such as Leu105, Thr181, Leu182, Ala185, and Leu186. nih.gov The nature of these hydrophobic interactions can significantly influence the receptor affinity. nih.gov

π-π Stacking and Cation-π Interactions: Aromatic rings present in the ligand can participate in π-π stacking interactions with aromatic residues like tryptophan, phenylalanine, and tyrosine in the binding pocket. For instance, arylpiperazine derivatives can form multiple π-π stacking interactions with Trp336, Phe339, and Tyr370 at the 5-HT₂A receptor. mdpi.com Additionally, the positively charged nitrogen of the piperidine ring can engage in cation-π interactions with aromatic residues.

The table below summarizes the key molecular interactions for different receptor types discussed in the preceding sections.

ReceptorLigand ClassKey Interacting ResiduesTypes of Interactions
5-HT₂A ArylpiperazinesAsp155, Ser159, Tyr151, Phe340, Trp336, Tyr370Hydrogen bonding, π-π stacking, Salt bridge
5-HT₁A IndolealkylpiperazinesD3.32, Q2.65, T3.37Hydrogen bonding
σ₁ 4-(2-aminoethyl)piperidinesTyr103, Phe107, Ile124, Glu172, Leu105, Thr181, Leu182, Ala185, Leu186Lipophilic interactions

Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism of regulating receptor activity, offering a finer control than direct activation or inhibition of the orthosteric site. Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding induces a conformational change in the receptor protein, which in turn alters the affinity and/or efficacy of the orthosteric ligand. nih.govnih.govunimib.it This mechanism can either enhance the endogenous ligand's effect, a phenomenon known as positive allosteric modulation (PAM), or reduce it, which is termed negative allosteric modulation (NAM). nih.gov The piperidine scaffold, a key structural feature of this compound, is a prevalent motif in a variety of allosteric modulators targeting several classes of receptors, most notably nicotinic acetylcholine receptors (nAChRs) and G-protein coupled receptors (GPCRs).

Derivatives featuring the piperidine moiety have been extensively explored for their ability to modulate receptor function allosterically. These compounds offer several advantages over orthosteric ligands, including greater subtype selectivity and a ceiling effect that can reduce the risk of overstimulation or complete inhibition of signaling pathways. nih.govnih.gov The specific mechanisms of allosteric modulation by piperidine derivatives are highly dependent on the receptor subtype and the chemical structure of the modulator itself.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Piperidine derivatives have been identified as potent allosteric modulators of nAChRs, which are ligand-gated ion channels crucial for various cognitive functions. nih.gov These modulators can influence the receptor's gating kinetics, desensitization, and the affinity for acetylcholine.

Positive allosteric modulators (PAMs) of nAChRs typically bind to sites distinct from the acetylcholine-binding pocket, leading to an enhanced response to acetylcholine. nih.gov For instance, certain piperidine derivatives have been shown to act as PAMs for the α7 and α4β2 nAChR subtypes, which are important targets for cognitive disorders. nih.gov The binding of a PAM can stabilize the open-channel conformation of the receptor, thereby increasing the ion flow in response to agonist binding. The allosteric binding sites for these modulators on nAChRs have been proposed to be located in various domains, including the transmembrane domain (TMD) and the extracellular domain (ECD) at subunit interfaces. nih.govunimib.it

Conversely, negative allosteric modulators (NAMs) containing a piperidine core can inhibit nAChR function. They may achieve this by stabilizing a desensitized state of the receptor or by decreasing the affinity of the receptor for acetylcholine. This can be a therapeutic strategy in conditions like nicotine (B1678760) addiction. osu.edu Structure-activity relationship (SAR) studies on piperidine derivatives have revealed that specific substitutions on the piperidine ring and the nature of the appended chemical groups are critical for determining whether a compound acts as a PAM or a NAM, as well as its subtype selectivity. nih.gov For example, the screening of a set of analogues of the piperidine derivative KAB-18 demonstrated that the presence of a 2-biphenylcarboxylate ester group and a 3-arylpropyl substituent on the piperidine nitrogen was crucial for selectivity towards the α4β2 nAChR subtype. nih.gov

Allosteric Modulation of nAChRs by Piperidine Derivatives
CompoundReceptor SubtypeModulation TypeKey Structural FeaturesReported Effect
KAB-18α4β2 nAChRPAMPiperidine with 2-biphenylcarboxylate ester and 3-arylpropyl groupsShows selectivity for the hα4β2 over the hα3β4 subtype. nih.gov
DDR-18α4β2 nAChRPAMPiperidine with 2-biphenylcarboxylate ester and 3-arylpropyl groupsDemonstrates the requirement of the ester and arylpropyl groups for α4β2 selectivity. nih.gov
Arylsulfonyl piperazine-containing compounds (analogs of compound 16)α4β2 and α3β4 nAChRsNAMArylsulfonyl piperazine coreDesigned to selectively deactivate the nicotine binding site on the Hα4β2 nAChR subtype. osu.edu

Modulation of G-Protein Coupled Receptors (GPCRs)

The versatility of the piperidine scaffold is also evident in its role in the allosteric modulation of GPCRs. These receptors are involved in a vast array of physiological processes, and their allosteric modulation is a key area of drug discovery.

For example, piperidine derivatives have been developed as PAMs for the metabotropic glutamate receptor 5 (mGlu5), a target for treating neurological disorders. These compounds bind to an allosteric site within the transmembrane domain of the receptor, enhancing the receptor's response to glutamate. nih.gov Collaborative research efforts have identified mGlu5 PAMs within piperidine chemotypes that can induce significant physiological responses. nih.gov

In another example, a high-throughput screening campaign identified compounds with a 2-piperidinyl phenyl benzamide core as positive modulators for the prostaglandin (B15479496) EP2 receptor, a Gαs-coupled receptor. The most active of these compounds were found to increase the potency of the endogenous ligand PGE2 by 4-5 fold, which is characteristic of an allosteric mechanism. nih.gov Structure-activity relationship studies revealed that the piperidine moiety is essential for this potentiation, as replacing it with piperazine or morpholine (B109124) moieties resulted in a loss of activity. nih.gov

Allosteric Modulation of GPCRs by Piperidine Derivatives
Compound ClassReceptor TargetModulation TypeBinding Site LocationReported Effect
Piperidine chemotypesmGlu5PAMTransmembrane domainEnhances the receptor's response to glutamate. nih.gov
2-Piperidinyl phenyl benzamidesProstaglandin EP2 ReceptorPAMNot specifiedIncreased the potency of PGE2 by 4-5 fold at 20 μM. nih.gov
Quinolizidinone carboxylic acidsM1 Muscarinic ReceptorPAMNot specifiedSAR studies on the piperidine moiety identified compounds with high CNS exposure. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores and Structural Motifs

The structure of 2-Piperidin-1-ylethyl acetate (B1210297) presents two primary pharmacophoric features: the piperidine (B6355638) ring and the ethyl acetate side chain.

The Piperidine Ring: This saturated heterocycle is a key structural motif in a vast number of biologically active compounds, influencing properties from anticancer to anti-Alzheimer's activity. ajchem-a.comajchem-a.com The tertiary amine within the piperidine ring is a critical feature. At physiological pH, this nitrogen atom can be protonated, acquiring a positive charge. This cationic center is crucial for forming strong ionic interactions or salt bridges with anionic amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), within the binding sites of biological targets like receptors or enzymes. nih.gov The flexible chair conformation of the piperidine ring also allows its substituents to adopt optimal orientations (axial or equatorial) for fitting into binding pockets. nih.gov

The Ethyl Acetate Moiety: The side chain consists of a two-carbon (ethyl) linker and an acetate group. The ester functional group can act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues in a target protein. The ethyl linker provides spacing and conformational flexibility, allowing the piperidine ring and the acetate group to orient themselves effectively within a binding site.

Together, these motifs create a pharmacophore model characterized by a positively chargeable basic nitrogen head, a flexible hydrophobic linker, and a hydrogen bond-accepting ester tail. This arrangement is common in ligands for various targets, including cholinesterases and certain G-protein coupled receptors. encyclopedia.pub

Impact of Substituent Effects on Biological Activity

Modifications to the core structure of 2-Piperidin-1-ylethyl acetate, either on the piperidine ring or the side chain, can profoundly impact its biological activity through electronic and steric effects.

The basicity of the piperidine nitrogen is a key determinant of its interaction potential. nih.gov Introducing substituents onto the piperidine ring can alter this basicity (pKa) and, consequently, the degree of protonation at physiological pH.

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., fluoro, chloro, cyano) on the piperidine ring would decrease the electron density on the nitrogen atom. This would lower its basicity, reducing the likelihood of it being protonated. For targets where a cationic charge is essential for a high-affinity interaction, such as forming a salt bridge with a glutamate residue, this modification would likely decrease biological activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., methyl, methoxy) to the ring would increase the electron density on the nitrogen, enhancing its basicity and promoting protonation. This could strengthen ionic interactions with the target, potentially increasing potency.

Studies on related piperidine derivatives have shown that varying electron-rich substituents is a viable strategy to optimize interactions with the binding sites of enzymes like acetylcholinesterase (AChE). ajchem-a.com

Substituent Type on Piperidine RingExamplePredicted Effect on Nitrogen Basicity (pKa)Potential Impact on Interaction with Anionic Target Sites
Electron-Withdrawing Group (EWG)-F, -ClDecreaseWeaken ionic interactions, potentially reducing activity.
Electron-Donating Group (EDG)-CH₃, -OCH₃IncreaseStrengthen ionic interactions, potentially enhancing activity.

The size, shape, and placement of substituents introduce steric factors that influence how the molecule fits into a binding pocket and can alter the conformational preference of the piperidine ring. researchgate.net

Steric Bulk: Introducing bulky substituents on the piperidine ring can create steric hindrance, either preventing the molecule from accessing a narrow binding site or, conversely, promoting favorable van der Waals interactions in a larger, hydrophobic pocket. For instance, research on piperidine-based P2Y14R antagonists showed that even bulky bridged modifications on the piperidine ring were tolerated, suggesting a degree of flexibility in the receptor's binding region. nih.gov

Conformational Effects: The piperidine ring typically adopts a stable chair conformation. A substituent will preferentially occupy the equatorial position to minimize steric strain. However, the presence of multiple substituents or specific intramolecular interactions (e.g., hydrogen bonding) can influence this equilibrium. nih.gov The orientation of the ethyl acetate chain relative to the ring is critical for its presentation to the biological target. Locking the conformation, for example by using bridged piperidine analogues, is a common strategy in medicinal chemistry to probe the required binding conformation. nih.gov

Positional Isomerism and Activity Profiles

SAR studies on other heterocyclic scaffolds have demonstrated that positional isomerism can lead to significant differences in biological activity. For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety conferred greater antibacterial potency than an angularly attached one. nih.gov Similarly, studies on indole-based opioid receptor ligands revealed that 2-substituted N-piperidinyl indoles had markedly different binding affinities and functional profiles compared to their 3-substituted regioisomers. nih.gov

2-(Piperidin-1-yl)ethyl acetate: The substituent is on the nitrogen. The molecule retains a symmetrical piperidine core (unless further substituted) and the nitrogen is a tertiary amine.

2-(Piperidin-2-yl)ethyl acetate: The substituent is on the carbon adjacent to the nitrogen. This introduces a chiral center at C-2, meaning the compound can exist as R and S enantiomers, which may have different biological activities. The nitrogen is now a secondary amine, which alters its basicity and hydrogen bonding capability.

2-(Piperidin-3-yl)ethyl acetate: The substituent is at the C-3 position, also creating a chiral center. The nitrogen remains a secondary amine.

2-(Piperidin-4-yl)ethyl acetate: The substituent is at the C-4 position. The molecule is achiral, and the nitrogen is a secondary amine. The substituent is located further from the nitrogen atom compared to the C-2 isomer.

These structural changes would alter the distance and spatial relationship between the nitrogen atom and the ester group, fundamentally changing the pharmacophore and its ability to interact with a specific biological target.

Compound NameAttachment PointNitrogen TypeChiralityStructural Implications
2-(Piperidin-1-yl)ethyl acetateN-1TertiaryAchiralSymmetrical piperidine core, nitrogen basicity typical of tertiary amines.
2-(Piperidin-2-yl)ethyl acetateC-2SecondaryChiralIntroduces stereochemistry; alters nitrogen basicity and H-bonding.
2-(Piperidin-3-yl)ethyl acetateC-3SecondaryChiralDifferent spatial arrangement from C-2 isomer; secondary amine properties.
2-(Piperidin-4-yl)ethyl acetateC-4SecondaryAchiralDifferent topology from other isomers; secondary amine properties.

Chain Length and Linker Chemistry Effects on Target Affinity and Selectivity

The ethyl group in this compound acts as a linker, spacing the piperidine ring from the acetate moiety. The length and chemical nature of this linker are crucial variables for optimizing target affinity and selectivity. biointerfaceresearch.com

Chain Length: Altering the number of methylene (B1212753) units (-CH₂-) in the linker directly impacts the distance between the two key pharmacophoric groups.

Shortening the linker (e.g., to a methyl group in 2-Piperidin-1-ylmethyl acetate) would bring the ester and piperidine ring closer, which might be favorable for binding to a compact active site.

Lengthening the linker (e.g., to a propyl or butyl chain) increases the distance and flexibility. This could allow the molecule to span two distinct binding domains on a target protein. Research on pentamidine (B1679287) analogues demonstrated that linker length is a strong determinant for high-affinity binding, with a specific optimal length for the target transporter. researchgate.net

Linker Chemistry: Replacing the simple alkyl chain with other chemical functionalities introduces new properties. For example, incorporating an ether (-O-) or amide (-C(O)NH-) bond into the linker would change its flexibility, polarity, and hydrogen-bonding capacity. An amide linker, for instance, could provide an additional hydrogen bond donor (the N-H group), potentially forming a new stabilizing interaction with the target protein and enhancing affinity.

Linker ModificationExample StructurePredicted Impact on PropertiesPotential Effect on Target Interaction
Shortening ChainPiperidine-CH₂-OAcReduced flexibility and distance between pharmacophores.May improve binding in compact sites.
Lengthening ChainPiperidine-(CH₂)₃-OAcIncreased flexibility and distance.May allow spanning of separate binding domains.
Introducing EtherPiperidine-CH₂-O-CH₂-OAcIncreased polarity, potential H-bond acceptor.Alters conformational preferences and polarity.
Introducing AmidePiperidine-CH₂-NH-C(O)-CH₃Increased rigidity, adds H-bond donor/acceptor sites.Could introduce new, specific H-bonding interactions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. researchgate.net This method is crucial for predicting the binding mode and affinity of a ligand, thereby providing insights into its potential biological activity. mdpi.com For derivatives containing the 2-(piperidin-1-yl)ethyl moiety, molecular docking has been successfully employed to investigate their interactions with various biological targets.

A primary application of molecular docking for compounds related to 2-Piperidin-1-ylethyl acetate (B1210297) is in the field of neurodegenerative diseases, particularly Alzheimer's disease. For instance, docking studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been performed to understand their binding interactions with the acetylcholinesterase (AChE) enzyme. nih.gov These simulations typically involve preparing the three-dimensional structure of the ligand and the target protein (often obtained from a repository like the Protein Data Bank) and then using a docking algorithm to sample various binding poses. researchgate.netnih.gov The results are scored based on the calculated binding energy, which helps in identifying the most stable complex. researchgate.net

Key interactions observed in docking studies of similar piperidine-containing ligands with AChE include:

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic residues in the active site of the enzyme, such as Tryptophan (Trp) and Phenylalanine (Phe). researchgate.net

Cation-π Interactions: The positively charged nitrogen of the piperidine (B6355638) ring can interact favorably with the electron-rich aromatic rings of amino acid residues. researchgate.net

Hydrogen Bonding: Formation of hydrogen bonds between the ligand and amino acid residues in the binding pocket, which significantly contributes to binding affinity.

These studies on analogous compounds suggest that 2-Piperidin-1-ylethyl acetate could be similarly modeled to predict its binding affinity and interaction patterns with potential biological targets, guiding further experimental validation. nih.gov

Table 1: Key Parameters in Molecular Docking Simulations

Parameter Description Relevance to this compound
Target Protein The biological macromolecule (e.g., enzyme, receptor) whose interaction with the ligand is being studied. Potential targets could include acetylcholinesterase, muscarinic receptors, or other CNS-related proteins. nih.govnih.gov
Ligand Conformation The three-dimensional arrangement of the atoms of the ligand. The flexibility of the ethyl acetate and piperidine groups is a key factor in achieving an optimal binding pose.
Scoring Function An algorithm used to estimate the binding free energy (affinity) of the ligand-target complex. Predicts the strength of the interaction and helps rank different binding poses or different ligands.
Binding Site The specific region on the target protein where the ligand is predicted to bind. Usually a pocket or groove on the protein surface; its properties (e.g., hydrophobicity, charge) determine the nature of the interaction.
RMSD Root-Mean-Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. Used to validate the accuracy of the docking protocol. A low RMSD indicates a reliable prediction. brieflands.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the atomistic behavior of the ligand-receptor complex in a simulated physiological environment (e.g., in water). elifesciences.orgrsc.org

For a ligand like this compound, MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked complex, one can observe whether the ligand remains stably bound in the active site or if it dissociates. mdpi.com Key metrics like the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess stability. mdpi.com

Characterize Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein structure adapts to the presence of the ligand (induced fit) and which conformations of the flexible piperidine and ethyl acetate moieties are preferred upon binding. nih.gov

Identify Key Interacting Residues: By analyzing the simulation trajectory, it is possible to determine which amino acid residues of the target protein form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand throughout the simulation. mdpi.com

Study the Role of Water: MD simulations explicitly model water molecules, allowing for the investigation of their role in mediating ligand-protein interactions, which is often crucial for binding affinity.

Although specific MD simulation studies on this compound are not extensively documented, the methodology is widely applied to similar small molecules to refine docking predictions and gain a deeper understanding of the binding mechanism at an atomic level. ucl.ac.ukrsc.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For this compound, DFT can be used to compute several key descriptors that help in understanding its chemical behavior. nih.gov

HOMO and LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions and chemical reactivity. dergipark.org.tr For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetate group and a positive potential around the hydrogen atoms.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electrophilicity (ω), chemical hardness (η), and chemical potential (μ). researchgate.netnih.gov These parameters provide a quantitative measure of the molecule's reactivity and stability.

Table 2: Exemplary Quantum Chemical Descriptors Calculated via DFT

Descriptor Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. researchgate.net
Energy Gap (ΔE) ΔE = ELUMO - EHOMO. Indicates chemical reactivity and stability. A larger gap suggests higher stability. nih.gov
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2. Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2. Measures the escaping tendency of electrons from an equilibrium system.
Electrophilicity (ω) ω = μ² / 2η. A measure of the energy lowering of a molecule when it accepts electrons.

While docking provides a quick estimate of binding affinity, more rigorous methods are needed for accurate quantitative predictions. FEP and MM/PBSA are two such "end-point" methods that calculate the free energy of binding from MD simulation trajectories. scispace.comsci-hub.se

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area method calculates the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.govelsevierpure.com It involves running MD simulations of the complex, the free protein, and the free ligand, and then calculating the difference in their energies. elsevierpure.com This method offers a good balance between accuracy and computational cost. scispace.com

Free Energy Perturbation (FEP): FEP is a more computationally intensive but generally more accurate method based on statistical mechanics. wikipedia.org It calculates the relative binding free energy difference between two similar ligands by computationally "mutating" one ligand into the other in the binding site and in solution. cresset-group.comvu.nl This is particularly useful for guiding lead optimization by predicting how small chemical modifications will affect binding affinity. drugdesigndata.org A key limitation is that FEP calculations can be challenging when the transformation involves a change in the net charge of the molecule. cresset-group.com

Table 3: Comparison of FEP and MM/PBSA Methods

Feature MM/PBSA & MM/GBSA Free Energy Perturbation (FEP)
Primary Output Absolute binding free energy (ΔGbind). Relative binding free energy (ΔΔGbind) between two ligands. vu.nl
Computational Cost Moderate. Less demanding than FEP. sci-hub.se High. Requires significant computational resources. drugdesigndata.org
Theoretical Basis Combines molecular mechanics with continuum solvation models. nih.gov Based on statistical mechanics and alchemical transformations. wikipedia.org
Accuracy Generally more accurate than docking scores but can be system-dependent. scispace.comelsevierpure.com Considered one of the most accurate methods for predicting relative binding affinities. vu.nl
Key Challenge Results can be sensitive to simulation parameters (e.g., solute dielectric constant) and often neglect conformational entropy. scispace.comelsevierpure.com Requires sufficient sampling and careful setup; difficult for large structural changes or net charge changes. cresset-group.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, lipophilicity, and electronic properties) determine its activity. nih.gov

To build a QSAR model for a class of compounds including this compound, the following steps are typically taken:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., topological, electronic, steric) is calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. For example, a QSAR study on piperidine derivatives could identify which substitutions on the piperidine ring or modifications to the ethyl acetate chain are likely to increase or decrease a specific biological activity, thereby guiding the synthesis of more potent analogues. nih.govresearchgate.net

Table 4: Common Descriptor Classes in QSAR Studies

Descriptor Class Examples Information Encoded
Constitutional Molecular weight, number of atoms, number of rings. Basic composition and size of the molecule. ijnrd.org
Topological Connectivity indices, Wiener index. Atom connectivity and branching. ijnrd.org
Physicochemical LogP (lipophilicity), molar refractivity. Hydrophobicity and polarizability.
Electronic Dipole moment, partial charges, HOMO/LUMO energies. Electron distribution and reactivity. ijnrd.org
Steric / 3D Molecular volume, surface area, shape indices. Three-dimensional shape and size of the molecule.

Advanced Analytical Methodologies for Characterization and Research Applications

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei. omicsonline.orgslideshare.netipb.pt The analysis of chemical shifts, signal integrations, and splitting patterns in the NMR spectra of 2-Piperidin-1-ylethyl acetate (B1210297) allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Piperidin-1-ylethyl acetate, distinct signals are expected for the protons on the piperidine (B6355638) ring, the ethyl bridge, and the acetate group.

Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (α-protons, C2/C6) typically appear downfield due to the electron-withdrawing effect of the nitrogen. The more distant protons (β-protons at C3/C5 and γ-proton at C4) resonate at higher fields.

Ethyl Bridge Protons: The two methylene (B1212753) groups of the ethyl bridge (-N-CH₂-CH₂-O-) are chemically distinct. The protons on the carbon attached to the nitrogen (-N-CH₂-) are deshielded by the adjacent nitrogen, while the protons on the carbon linked to the oxygen (-CH₂-O-) are further deshielded by the electronegative oxygen atom, causing them to appear at a lower field.

Acetate Protons: The methyl protons of the acetate group (-O-C(O)-CH₃) appear as a characteristic sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. uobasrah.edu.iqresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is highly deshielded and appears significantly downfield, typically in the 170-175 ppm region.

Piperidine and Ethyl Carbons: The carbons of the piperidine ring and the ethyl bridge show distinct signals, with their chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.

The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR experiments like COSY and HMBC, allows for a complete and confident structural elucidation of this compound. researchgate.netweebly.commdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Structure Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetate Methyl-C(O)CH₃~2.0 (singlet, 3H)~21.0
Ethyl Methylene (N-linked)-N-CH₂-~2.6 (triplet, 2H)~57.5
Ethyl Methylene (O-linked)-O-CH₂-~4.2 (triplet, 2H)~61.0
Piperidine α-CarbonsC2/C6-H~2.4-2.5 (multiplet, 4H)~54.5
Piperidine β-CarbonsC3/C5-H~1.5-1.6 (multiplet, 4H)~26.0
Piperidine γ-CarbonC4-H~1.4-1.5 (multiplet, 2H)~24.0
Ester Carbonyl-C=ONot Applicable~171.0

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iqnih.gov Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their chemical bonds. vscht.cz The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the ester and the tertiary amine functionalities.

C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This peak typically appears in the region of 1735-1750 cm⁻¹.

C-O Stretch: The ester group also exhibits a strong C-O stretching vibration, which is usually found in the 1250-1000 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine of the piperidine ring gives rise to a moderate absorption band, typically in the 1250-1020 cm⁻¹ region. copbela.org

C-H Stretch: The spectrum also displays C-H stretching vibrations from the alkyl portions of the molecule (piperidine ring and ethyl group) just below 3000 cm⁻¹. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C=O StretchEster1750 - 1735Strong
C-O StretchEster1250 - 1150Strong
C-N StretchTertiary Amine (Piperidine)1250 - 1020Medium-Weak
C-H StretchAlkane (sp³ C-H)3000 - 2850Medium-Strong
C-H BendMethylene/Methyl1470 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. libretexts.org

Molecular Ion Peak: The molecular ion peak [M]⁺ would be observed at m/z = 171.

Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. miamioh.edu For this compound, this involves the cleavage of the bond between the ethyl group and the piperidine ring, leading to the formation of a stable, resonance-stabilized piperidinomethyl cation. This fragmentation is expected to produce a base peak at m/z = 98.

Ester Fragmentation: The ester group can also undergo characteristic fragmentation, such as the loss of the ethoxy group or cleavage at the acyl C-O bond. scielo.br

The precise mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which confirms the elemental composition of the molecule.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound
m/z Value Proposed Fragment Ion Fragmentation Pathway
171[C₉H₁₇NO₂]⁺Molecular Ion (M⁺)
98[C₆H₁₂N]⁺α-Cleavage: Loss of CH₂OAc radical
84[C₅H₁₀N]⁺Ring fragmentation of piperidine
73[CH₃COOCH₂]⁺Cleavage between N and ethyl group
43[CH₃CO]⁺Acylium ion from ester group

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. chemistryhall.comamazonaws.com These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds. unodc.org It is widely used to determine the purity of this compound samples.

A common approach for analyzing basic compounds like this compound is reversed-phase HPLC (RP-HPLC). nih.gov

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is typically used.

Mobile Phase: The mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water. To ensure good peak shape and reproducible retention times for the basic piperidine moiety, the mobile phase is usually buffered or modified with an acidic additive like formic acid or trifluoroacetic acid. This suppresses the ionization of the amine and reduces undesirable interactions with the stationary phase.

Detection: Detection is commonly achieved using an ultraviolet (UV) detector, although the compound lacks a strong chromophore. More universal detectors like Charged Aerosol Detectors (CAD) or mass spectrometers (LC-MS) can also be employed for sensitive detection and quantification. researchgate.net

By comparing the peak area of the analyte to that of a known standard, HPLC can be used for precise quantitative analysis. The method's high resolution allows for the separation and quantification of even minor impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for screening purposes. nih.govanalyticaltoxicology.comnih.gov

Reaction Monitoring: To monitor a reaction producing this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting materials. libretexts.orgyoutube.comthieme.de The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The separation is based on the different affinities of the compounds for the stationary and mobile phases, resulting in different retention factors (Rf values).

Stationary and Mobile Phases: A typical stationary phase is silica gel coated on a glass or aluminum plate. The mobile phase is a solvent system chosen to achieve good separation between the reactants and the product. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. A small amount of a base, such as triethylamine, is frequently added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel plate, thereby improving spot shape and resolution.

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of how a ligand, such as a piperidine derivative, binds to its protein target. This method is invaluable for structure-based drug design, as it reveals the precise orientation of the ligand within the binding pocket and the specific molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

While a co-crystal structure specifically for this compound is not publicly available, the crystallographic analysis of structurally related piperidine derivatives in complex with their protein targets offers significant insights into the binding modes of this class of compounds. A notable example is the study of N-methylpiperidine derivatives bound to the σ1 receptor, a protein implicated in a variety of neurological conditions.

The crystal structure of the human σ1 receptor in complex with these ligands reveals that the piperidine ring is a key structural element for interaction within the receptor's binding site. Molecular dynamics simulations based on these crystal structures have shown that the N-methyl group of the piperidine ring enhances lipophilic interactions with amino acid residues in the binding pocket. nih.govresearchgate.net Key interactions have been identified with residues such as Tyr103, Phe107, Ile124, and Glu172, which are crucial for the affinity and selectivity of these compounds. nih.govresearchgate.net The protonated nitrogen of the piperidine ring is also essential for forming a cation-π interaction with aromatic amino acid residues within the catalytic site of enzymes like acetylcholinesterase.

Table 1: Crystallographic Data for a Representative Piperidine Derivative in Complex with a Protein Target.
LigandProtein TargetPDB IDResolution (Å)Key Interacting Residues
(+)-PentazocineHuman σ1 Receptor6DK13.1Tyr103, Phe107, Ile124, Glu172

Advanced In Vitro Assay Methodologies (e.g., Radioligand Binding Assays, Enzyme Assays)

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for a specific receptor. These assays utilize a radiolabeled form of a known ligand (the radioligand) to compete with an unlabeled test compound for binding to a receptor preparation, typically a cell membrane homogenate. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined, which reflects the affinity of the test compound for the receptor.

Piperidine derivatives are frequently evaluated for their affinity at various receptors, particularly the sigma (σ) receptors (σ1 and σ2) and other neurotransmitter receptors. For instance, in σ1 receptor binding assays, homogenates of guinea pig brains are often used as the receptor source, with [3H]-(+)-pentazocine serving as the selective radioligand. uniba.it Similarly, for σ2 receptor assays, rat liver membrane preparations are used with [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) as the radioligand. unict.it The Ki values obtained from these assays are crucial for understanding the potency and selectivity of the compounds.

Table 2: Radioligand Binding Affinity of Representative Piperidine Derivatives.
CompoundReceptor TargetRadioligandKi (nM)
N-[(4-chlorophenoxy)ethyl]piperidine derivativeσ1 Receptor3H-pentazocine0.34 - 1.18
N-[(4-methoxyphenoxy)ethyl]piperidine derivativeσ1 Receptor3H-pentazocine0.89 - 1.49
Piperidine Derivative 11Histamine (B1213489) H3 ReceptorN/A6.2
Piperidine Derivative 11σ1 Receptor3H-pentazocine4.41
Piperidine Derivative 11σ2 Receptor[3H]DTG67.9

Enzyme assays are essential for determining the inhibitory potential of a compound against a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the half-maximal inhibitory concentration (IC50).

A significant area of research for piperidine derivatives is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. The Ellman's method is a commonly used spectrophotometric assay to determine the anti-cholinesterase activity of these compounds. acgpubs.orgijpsi.org

Beyond cholinesterases, piperidine derivatives have been investigated as inhibitors of other enzymes. For example, some derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for anti-diabetic drugs.

Table 3: Enzyme Inhibitory Activity of Representative Piperidine Derivatives.
CompoundEnzyme TargetIC50 (µM)
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAcetylcholinesterase (AChE)12.55
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneButyrylcholinesterase (BuChE)17.28
Phenoxyethyl Piperidine Derivative 5cAcetylcholinesterase (AChE)0.50
Benzamide (B126) Piperidine Derivative 5dAcetylcholinesterase (AChE)0.013
Voglibose (a piperidine derivative)α-glucosidaseN/A

An exploration into the preclinical and future research avenues for this compound and its related compounds reveals a dynamic and evolving landscape. Scientific inquiry is focused on unlocking the full therapeutic potential of this chemical family by identifying new biological interaction points, refining methods of synthesis, and leveraging cutting-edge computational tools to guide drug design.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Piperidin-1-ylethyl acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of piperidine derivatives with acetic acid derivatives. Optimization involves:

  • Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to enhance reaction rates .
  • Temperature control : Reactions are often conducted under reflux (70–100°C) to balance efficiency and side-product formation .
  • Molar ratios : Maintaining a 1:1.2 molar ratio of alcohol to acetyl donor minimizes unreacted starting material .
  • Purity monitoring : Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Piperidine protons appear as multiplet signals (δ 1.4–1.6 ppm), while the acetate methyl group resonates at δ 2.05–2.15 ppm. The ester carbonyl (C=O) in ¹³C NMR appears at ~170–175 ppm .
  • IR Spectroscopy : A strong carbonyl stretch at ~1740 cm⁻¹ confirms ester formation .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 172 (exact mass dependent on substituents) and fragmentation patterns (e.g., loss of CH₃COO group) validate structural identity .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to minimize ester degradation .
  • Light exposure : Protect from UV light using amber glassware to avoid photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Assay standardization : Control variables such as cell line viability (e.g., HEK293 vs. HeLa), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Batch consistency : Conduct HPLC purity analysis (>95%) and quantify salt/water content to address batch-to-batch variations .
  • Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data, adjusting for confounding factors like assay sensitivity and technical replicates .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina can predict binding affinities to receptors (e.g., GPCRs) using energy minimization and grid-based scoring .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time (50–100 ns trajectories) to assess conformational changes .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design analogs with improved potency .

Q. How should researchers design dose-response experiments to determine the IC50 of this compound in cellular assays?

  • Methodological Answer :

  • Concentration range : Use 8–10 serial dilutions (e.g., 0.1–100 µM) to capture sigmoidal curves .
  • Controls : Include positive (e.g., staurosporine for apoptosis) and negative (vehicle-only) controls to normalize data .
  • Replicates : Perform ≥3 biological replicates with technical triplicates to calculate SEM and ensure statistical power (p < 0.05) .
  • Data fitting : Use nonlinear regression (GraphPad Prism) to compute IC50 values with 95% confidence intervals .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing the pharmacological data of this compound?

  • Methodological Answer :

  • ANOVA : Compare multiple treatment groups while controlling for type I errors .
  • Bland-Altman plots : Assess agreement between experimental replicates or assay platforms .
  • Kaplan-Meier analysis : For survival studies, log-rank tests determine significance in time-to-event data .

Q. How can researchers ensure experimental reproducibility when studying this compound?

  • Methodological Answer :

  • Detailed protocols : Document reagent sources (e.g., Sigma-Aldridch, ≥98% purity), equipment settings (e.g., HPLC gradient profiles), and environmental conditions (e.g., humidity) .
  • Supplementary data : Share raw spectra, chromatograms, and code for analysis in repositories like Zenodo or Figshare .
  • Collaborative validation : Cross-validate findings with independent labs using blinded samples to eliminate bias .

Conflict of Interest and Ethical Considerations

  • Note : Declare all funding sources and potential conflicts in the "Acknowledgments" section . For human/animal studies, obtain ethics board approval and follow ARRIVE/IRB guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.